molecular formula C10-H13-N-O4.Cl-H B029518 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride CAS No. 91013-37-5

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

Cat. No.: B029518
CAS No.: 91013-37-5
M. Wt: 247.67 g/mol
InChI Key: UNETXNZYVGKTSS-UHFFFAOYSA-N
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Description

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride, also known as 3-Methoxy-DL-tyrosine hydrochloride, is a derivative of tyrosine. This compound is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propanoic acid side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 3-O-Methyldopa is the alpha-2 adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system .

Biochemical Pathways

3-O-Methyldopa is a metabolite of L-DOPA, formed by the action of the enzyme catechol-O-methyltransferase (COMT) . It is involved in the dopamine metabolic pathway , where it competes with L-DOPA and dopamine, affecting their pharmacodynamics .

Pharmacokinetics

3-O-Methyldopa is extensively metabolized in the liver to form the main circulating metabolite in the plasma, alpha (α)-methyldopa mono-O-sulfate . Its other metabolites also include 3-O-methyl-α-methyldopa; 3,4-dihydroxyphenylacetone; α-methyldopamine; and 3-O-methyl-α-methyldopamine . The concentration–time curve for this compound can be used to calculate the clearance rate of levodopa from the blood plasma .

Result of Action

The molecular and cellular effects of 3-O-Methyldopa’s action are primarily related to its impact on the alpha-2 adrenergic receptor. By acting as an agonist at this receptor, it reduces adrenergic neuronal outflow, leading to a decrease in blood pressure . This makes it effective in the treatment of hypertension .

Action Environment

The action, efficacy, and stability of 3-O-Methyldopa can be influenced by various environmental factors. For instance, due to the instability of catecholamines (L-DOPA, dopamine, and 3-O-methyldopa) and carbidopa, antioxidation (0.5 mg sodium metabisulfite for 100 μL sample) and environment temperature control are used alone or in combination to enhance stability . Furthermore, the gut microbiota plays a role in the production of 3-O-Methyldopa .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins. It is formed by the enzyme catechol-O-methyltransferase (COMT) from L-DOPA in many organs including blood, peripheral tissues, and nigrostriatal neurons . It competitively inhibits the pharmacodynamics of L-DOPA and dopamine .

Cellular Effects

3-O-Methyldopa hydrochloride, DL- has been found to have significant effects on various types of cells and cellular processes. It has been observed to inhibit dopamine transporter and uptake in rat brain striatal membranes and PC12 cells . It also impairs locomotor activities by decreasing movement time, total distance, and the number of movement . Furthermore, it has been found to induce cytotoxic effects via oxidative stress and decrease mitochondrial membrane potential in PC12 cells .

Molecular Mechanism

At the molecular level, 3-O-Methyldopa hydrochloride, DL- exerts its effects through various mechanisms. It inhibits the dopamine transporter and uptake in rat brain striatal membranes and PC12 cells . It also potentiates L-DOPA toxicity, and these toxic effects induced by both 3-O-Methyldopa hydrochloride, DL- and L-DOPA are blocked by vitamin E (α-tocopherol) in PC12 cells .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-O-Methyldopa hydrochloride, DL- change in laboratory settings. For instance, the subacute administration of 3-O-Methyldopa hydrochloride, DL- (5 days, icv) significantly impairs the locomotor activities and catecholamine levels .

Metabolic Pathways

3-O-Methyldopa hydrochloride, DL- is involved in the metabolic pathways of dopamine. It is formed by the enzyme catechol-O-methyltransferase (COMT) from L-DOPA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the starting material, 4-hydroxy-3-methoxybenzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes aldol condensation with nitromethane in the presence of a base to form 4-hydroxy-3-methoxy-β-nitrostyrene.

    Reduction: The nitrostyrene is then reduced using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst to yield 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.

    Reduction: Formation of 2-amino-3-(4-hydroxyphenyl)propanoic acid.

    Substitution: Formation of 2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid.

Scientific Research Applications

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a precursor for the synthesis of various bioactive compounds and pharmaceuticals.

    Biology: It is used in studies related to enzyme kinetics and metabolic pathways involving tyrosine derivatives.

    Medicine: The compound is investigated for its potential therapeutic effects in neurological disorders and as a biomarker for certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-DL-tyrosine: A non-hydrochloride form of the compound.

    L-DOPA: A precursor to dopamine, structurally similar but without the methoxy group.

    Tyrosine: The parent amino acid from which the compound is derived.

Uniqueness

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNETXNZYVGKTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91013-37-5
Record name 3-O-Methyldopa hydrochloride, DL-
Source ChemIDplus
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Record name 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride
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Record name 3-O-METHYLDOPA HYDROCHLORIDE, DL-
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